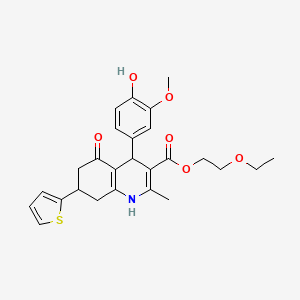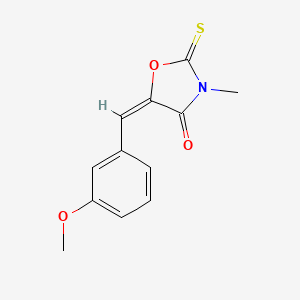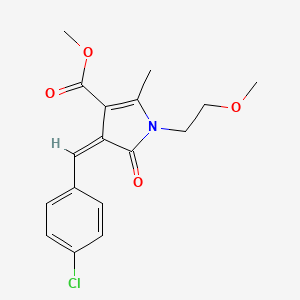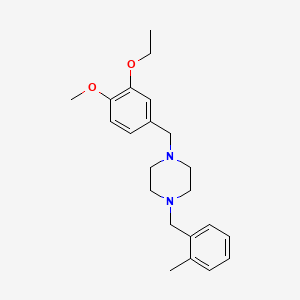![molecular formula C15H14BrN5O2 B11637914 N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11637914.png)
N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the bromo and oxo groups. The final steps involve the formation of the pyrazole ring and the attachment of the carbohydrazide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromo group in the compound can undergo substitution reactions with various nucleophiles to form substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other indole derivatives, N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-2-carboxylic acid derivatives: Used in various pharmaceutical applications.
Propriétés
Formule moléculaire |
C15H14BrN5O2 |
|---|---|
Poids moléculaire |
376.21 g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14BrN5O2/c1-7(2)11-6-12(19-18-11)14(22)21-20-13-9-5-8(16)3-4-10(9)17-15(13)23/h3-7,17,23H,1-2H3,(H,18,19) |
Clé InChI |
QWOHFEXCZANGKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637857.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637901.png)
![5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)

![3-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637926.png)
